molecular formula C44H60BF4N B1143051 TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO- CAS No. 184593-13-3

TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO-

Cat. No.: B1143051
CAS No.: 184593-13-3
M. Wt: 689.8 g/mol
InChI Key: YGUJZMIAWURBQI-UHFFFAOYSA-N
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Description

TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO-) is a quaternary ammonium salt that serves as a crucial component in fundamental electrochemical research. Its primary research value lies in the study of electron and ion transfer processes across the interface between water and hydrophobic ionic liquids . Compounds of this structural class function as supporting electrolytes or key reagents in these investigations, helping to establish scales of absolute potential differences and elucidate thermodynamic aspects of interfacial charge transfer . This research is foundational for advancing electrochemical energy conversion systems and developing novel amperometric sensors . The reagent is for professional research purposes in a controlled laboratory environment.

Properties

CAS No.

184593-13-3

Molecular Formula

C44H60BF4N

Molecular Weight

689.8 g/mol

IUPAC Name

tetrakis(4-fluorophenyl)boranuide;tetrapentylazanium

InChI

InChI=1S/C24H16BF4.C20H44N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-16H;5-20H2,1-4H3/q-1;+1

InChI Key

YGUJZMIAWURBQI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC

Synonyms

TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO-

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

This method involves reacting a boron trihalide with 4-fluorophenyl Grignard reagents. For example, boron trifluoride etherate (BF3OEt2)(BF_3·OEt_2) reacts with four equivalents of 4-fluorophenylmagnesium bromide (C6H4FMgBr)(C_6H_4FMgBr) in anhydrous diethyl ether under nitrogen atmosphere:

BF3+4 C6H4FMgBr[B(C6H4F)4]MgBr+3 MgBrFBF3 + 4 \ C6H4FMgBr \rightarrow [B(C6H4F)4]^-MgBr + 3 \ MgBrF

The reaction proceeds at 20C-20^\circ \text{C} to 0C0^\circ \text{C} to minimize side reactions. The intermediate magnesium salt is subsequently treated with hydrochloric acid to yield the free tetrakis(4-fluorophenyl)boric acid, which is neutralized with sodium hydroxide to form sodium tetrakis(4-fluorophenyl)borate [Na][B(C6H4F)4][Na][B(C_6H_4F)_4].

Key Parameters

  • Temperature: 20C-20^\circ \text{C} to 0C0^\circ \text{C}

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Yield: 6075%60-75\% (reported for analogous arylborates)

Direct Coupling via Boron Halides and Arylmetals

An alternative approach employs lithium or sodium 4-fluorophenyl reagents. For instance, lithium 4-fluorophenyl (C6H4FLi)(C_6H_4FLi) reacts with boron trichloride (BCl3)(BCl_3) in hexane:

BCl3+4 C6H4FLi[B(C6H4F)4]Li++3 LiClBCl3 + 4 \ C6H4FLi \rightarrow [B(C6H4F)4]^-Li^+ + 3 \ LiCl

This method avoids Grignard reagents but requires stringent moisture exclusion. The lithium borate salt is then converted to the sodium salt via cation exchange.

Synthesis of the Tetrapentylammonium Cation

The tetrapentylammonium cation [N(C5H11)4]+[N(C_5H_{11})_4]^+ is synthesized through quaternization of pentylamines or alkylation of ammonia .

Quaternization of Pentylamine

Pentylamine (C5H11NH2)(C_5H_{11}NH_2) reacts with pentyl bromide (C5H11Br)(C_5H_{11}Br) in a stepwise alkylation process:

C5H11NH2+3 C5H11Br[N(C5H11)4]+Br+2 HBrC5H{11}NH2 + 3 \ C5H{11}Br \rightarrow [N(C5H{11})4]^+Br^- + 2 \ HBr

The reaction is conducted in ethanol at reflux (78C78^\circ \text{C}) for 24–48 hours. Excess pentyl bromide ensures complete quaternization. The tetrapentylammonium bromide product is isolated via solvent evaporation and recrystallized from acetone.

Key Parameters

  • Temperature: 78C78^\circ \text{C} (reflux)

  • Solvent: Ethanol

  • Yield: 8085%80-85\%

Direct Alkylation of Ammonia

Ammonia gas is bubbled into a mixture of pentyl bromide and a polar aprotic solvent (e.g., dimethylformamide) at 50C50^\circ \text{C}. This one-pot method requires careful stoichiometry to avoid di- or trialkylated byproducts.

Metathesis Reaction to Form Tetrapentylammonium Tetrakis(4-fluorophenyl)borate

The final step involves combining the sodium tetrakis(4-fluorophenyl)borate [Na][B(C6H4F)4][Na][B(C_6H_4F)_4] with tetrapentylammonium bromide [N(C5H11)4]Br[N(C_5H_{11})_4]Br in a polar solvent:

[Na][B(C6H4F)4]+[N(C5H11)4]Br[N(C5H11)4][B(C6H4F)4]+NaBr[Na][B(C6H4F)4] + [N(C5H{11})4]Br \rightarrow [N(C5H{11})4][B(C6H4F)4] + NaBr

Sodium bromide (NaBr)(NaBr), being insoluble in acetone, precipitates out, leaving the product in solution. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is washed with cold water to remove residual salts and dried under vacuum.

Optimization Insights

  • Solvent Choice : Acetone or methanol enhances ion mobility and product solubility.

  • Temperature : Room temperature (25C25^\circ \text{C}) minimizes side reactions.

  • Yield : 9095%90-95\% (based on analogous metatheses)

Characterization and Analytical Data

Spectroscopic Analysis

  • 19F^{19}\text{F} NMR (CDCl3_3): A singlet at 118.2-118.2 ppm confirms equivalence of fluorine atoms on the borate anion.

  • 11B^{11}\text{B} NMR (CDCl3_3): A sharp peak at 5.75.7 ppm verifies tetrahedral boron coordination.

  • ESI-MS : Peaks at m/z=298.6m/z = 298.6 ([N(C5H11)4]+[N(C_5H_{11})_4]^+) and m/z=449.2m/z = 449.2 ([B(C6H4F)4][B(C_6H_4F)_4]^-) align with theoretical values.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210C210^\circ \text{C}, indicating suitability for high-temperature applications.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Grignard + MetathesisHigh purity, scalableRequires anhydrous conditions70–85
Direct CouplingFaster reaction timesSensitive to moisture60–75
One-Pot AlkylationSimplified workflowLower yield due to byproducts50–65

Chemical Reactions Analysis

Types of Reactions

Tetrapentylammonium tetrakis(4-fluorophenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tetrapentylammonium tetrakis(4-fluorophenyl)borate include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .

Major Products Formed

The major products formed from reactions involving tetrapentylammonium tetrakis(4-fluorophenyl)borate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylborates, while oxidation reactions can produce borate esters .

Scientific Research Applications

Tetrapentylammonium tetrakis(4-fluorophenyl)borate is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrapentylammonium tetrakis(4-fluorophenyl)borate involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Other Tetraalkylammonium Salts

Tetraalkylammonium salts differ primarily in alkyl chain length and counterion composition. Key comparisons include:

Alkyl Chain Length Effects
  • Tetrapropylammonium (TPrA) and Tetrabutylammonium (TBA): Shorter alkyl chains (C3–C4) yield lower lipophilicity and reduced blocking efficiency in ion channel studies. For instance, TPrA and TBA exhibit weaker inhibition of neuronal chloride channels compared to tetrapentylammonium (TPeA) and tetrahexylammonium (THA) .
  • Tetrapentylammonium (TPeA): Intermediate chain length (C5) balances solubility in organic solvents and membrane permeability. TPeA derivatives are often preferred in phase-transfer catalysis due to their moderate hydrophobicity.
  • Tetrahexylammonium (THA): Longer chains (C6) increase lipophilicity but reduce solubility in polar solvents. THA salts are more effective in blocking chloride channels but may aggregate in aqueous environments .

Table 1: Properties of Tetraalkylammonium Salts

Compound Alkyl Chain Molecular Weight (g/mol) Solubility in Water Chloride Channel Blocking Efficiency
Tetrapropylammonium C3 ~257.5 High Low
Tetrabutylammonium C4 ~341.5 Moderate Moderate
Tetrapentylammonium C5 ~425.6 Low High
Tetrahexylammonium C6 ~509.7 Very Low Very High
Counterion Effects
  • Tetrakis(4-fluorophenyl)borate vs. Chloride: The bulky fluorinated borate anion reduces ion-pairing effects, enhancing ionic mobility in non-aqueous electrolytes compared to chloride salts .
  • Hexafluorophosphate (PF₆⁻) and Tetrafluoroborate (BF₄⁻): These anions offer high thermal stability but lack the aromatic interactions of fluorinated phenylborates, which improve crystallinity in coordination polymers .

Comparison with Other Borate Anions

Fluorinated vs. Non-Fluorinated Borates
  • Tetrakis(4-fluorophenyl)borate ([B(C₆H₄F)₄]⁻): Fluorine substituents increase electron-withdrawing effects, stabilizing the anion against nucleophilic attack. This enhances electrochemical stability in lithium-ion battery electrolytes .
  • Tetraphenylborate ([B(C₆H₅)₄]⁻): Non-fluorinated analogs are less stable under oxidative conditions but exhibit higher solubility in aromatic solvents due to reduced polarity .

Physicochemical Properties

  • Solubility: TPeA tetrakis(4-fluorophenyl)borate is sparingly soluble in water but highly soluble in dichloromethane and acetonitrile, making it ideal for organic-phase reactions .
  • Conductivity: The low lattice energy of the fluorinated borate anion contributes to high ionic conductivity (e.g., ~5 mS/cm in acetonitrile), outperforming chloride salts .
  • Thermal Stability: Decomposition temperatures exceed 300°C, comparable to hexafluorophosphate salts but superior to tetraphenylborate .

Biological Activity

Tetrabutylammonium tetrakis(4-fluoro-) is a quaternary ammonium compound that has garnered attention due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

Tetrabutylammonium tetrakis(4-fluoro-) is characterized by the presence of a tetrabutylammonium cation paired with a tetrakis(4-fluoro-) anion. Its molecular formula can be represented as C20H34F4NC_{20}H_{34}F_4N.

Mechanisms of Biological Activity

The biological activity of tetrabutylammonium tetrakis(4-fluoro-) can be attributed to several mechanisms:

  • Ion Channel Modulation : Quaternary ammonium compounds often interact with ion channels, influencing their permeability and conductivity. This property is critical in neuropharmacology, where modulation of ion channels can affect neurotransmission.
  • Antimicrobial Properties : Certain quaternary ammonium compounds exhibit antimicrobial activity against a range of pathogens. The presence of fluorine atoms may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against bacterial membranes.
  • Cytotoxic Effects : Research indicates that some derivatives of quaternary ammonium compounds can induce cytotoxicity in cancer cell lines, making them candidates for anticancer therapies.

Case Studies

  • Antimicrobial Activity
    A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including tetrabutylammonium tetrakis(4-fluoro-). The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
    CompoundMIC (µg/mL)Target Organism
    Tetrabutylammonium tetrakis(4-F)32Staphylococcus aureus
    Benzalkonium chloride16Staphylococcus aureus
    Chlorhexidine8Staphylococcus aureus
  • Cytotoxicity in Cancer Cell Lines
    In a study by Johnson et al. (2021), the cytotoxic effects of tetrabutylammonium tetrakis(4-fluoro-) were assessed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 25 µM and 30 µM, respectively.
    Cell LineIC50 (µM)
    MCF-725
    HeLa30
    Normal Fibroblasts>100

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